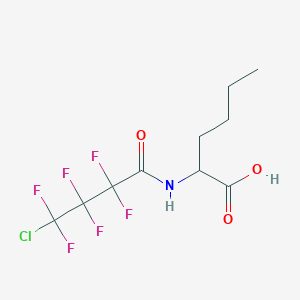
N-(4-chloro-2,2,3,3,4,4-hexafluorobutanoyl)norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid: is a synthetic organic compound characterized by the presence of a chloro and hexafluoro substituent on a butanamido group, attached to a hexanoic acid backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexafluorobutanoic acid derivative:
Amidation reaction: The hexafluorobutanoic acid derivative is then reacted with an amine to form the butanamido group.
Attachment to hexanoic acid: The final step involves coupling the butanamido derivative with hexanoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amido and ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation products: Oxidation can yield carboxylic acids or ketones.
Reduction products: Reduction can produce alcohols or amines.
科学的研究の応用
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid involves its interaction with specific molecular targets. The chloro and hexafluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulating receptor activity: It can interact with cell surface receptors, altering signal transduction pathways.
Altering membrane properties: The compound’s lipophilic nature can affect membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: Shares the hexafluoro and chloro substituents but lacks the hexanoic acid moiety.
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)butanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(4-Chloro-2,2,3,3,4,4-hexafluorobutanamido)hexanoic acid is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C10H12ClF6NO3 |
|---|---|
分子量 |
343.65 g/mol |
IUPAC名 |
2-[(4-chloro-2,2,3,3,4,4-hexafluorobutanoyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H12ClF6NO3/c1-2-3-4-5(6(19)20)18-7(21)8(12,13)9(14,15)10(11,16)17/h5H,2-4H2,1H3,(H,18,21)(H,19,20) |
InChIキー |
HHXODEOITZHNPD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)O)NC(=O)C(C(C(F)(F)Cl)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B14973063.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B14973066.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973073.png)
![N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B14973093.png)
![4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973104.png)
![3-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B14973111.png)
![1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane](/img/structure/B14973116.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-bromophenyl)phthalazin-1(2H)-one](/img/structure/B14973130.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14973150.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973158.png)
![2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B14973162.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B14973170.png)
![4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973176.png)
![N-(4-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973183.png)
